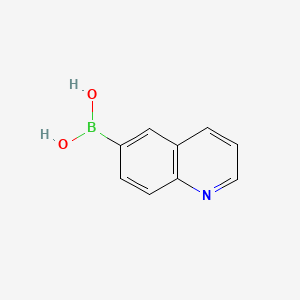
4-(三氟甲硫基)酚
描述
4-(Trifluoromethylthio)phenol is a chemical compound that belongs to the family of phenols substituted with a trifluoromethylthio group. This functional group imparts unique electronic and physical properties to the molecule, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of 2-substituted 4-(trifluoromethyl)phenols, which are closely related to 4-(trifluoromethylthio)phenol, can be achieved through directed ortho-lithiation followed by reaction with electrophiles. The selectivity of this process is attributed to the superior ortho-directing effect of a THP-protected hydroxy group compared to the CF3 group . Additionally, electrophilic aromatic ring trifluoromethylthiolation of phenols can be performed using N-trifluoromethylsulfanylaniline in the presence of promoters such as BF3·Et2O or triflic acid, leading to para-selective functionalization .
Molecular Structure Analysis
The molecular structure and characterization of compounds containing the 4-(trifluoromethylthio)phenoxy group have been extensively studied. For instance, a copper phthalocyanine derivative with this group was characterized using various spectroscopic techniques, and its crystal structure was confirmed by single-crystal X-ray diffraction . Vibrational spectroscopy and quantum chemical calculations have also been employed to investigate the molecular vibrations of 4-trifluoromethylphenol, providing insights into the structural aspects of these compounds .
Chemical Reactions Analysis
4-(Trifluoromethylthio)phenol can undergo various chemical transformations. For example, it can react with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to yield bromo-, iodo-, nitro-, and benzyl-substituted products, respectively. These derivatives can further participate in reactions such as the Suzuki-Miyaura coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethylthio)phenol derivatives have been explored through different analytical methods. The optical and surface properties of a copper(II) phthalocyanine containing the 4-(trifluoromethylthio)phenoxy group were investigated, revealing information about UV-vis spectra, band edge, band gap, and other properties . Additionally, the conformational stability, spectroscopic characteristics, and thermodynamic functions of 4-(trifluoromethoxy) phenol, a related compound, were studied using FT-IR, FT-Raman, and DFT calculations .
科学研究应用
芳香环亲电性三氟甲硫基化
在芳香环亲电性三氟甲硫基化中应用4-(三氟甲硫基)酚是显著的。这个过程涉及对各种取代酚的三氟甲硫基化,产生对位取代的SCF3-产物。这个过程高度对位选择性,雌二醇和雌二酮提供了生物学上有趣的SCF3-类似物。此外,对4-(三氟甲硫基)酚的额外转化导致溴、碘、硝基和苄基取代产物的产生,扩展了它在合成化学中的实用性 (Jereb & Gosak, 2015)。
铜酞菁的合成和表征
在另一项研究中,合成并表征了一种含有4-(三氟甲硫基)苯氧基团的非外围四取代铜酞菁。对该化合物的紫外-可见光谱、带隙、折射率和表面形态性质进行了研究,展示了它在感应和导电性能等各种应用中的潜力 (Günsel等,2018)。
离子液体中酚的电化学
探讨了离子液体中酚的电化学,特别关注酚和酚酚盐的氧化。这项研究突出了涉及苯酚基自由基的化学反应,以及它们随后转化为苯基三氟甲磺酸酯分子。这项研究有助于我们理解酚及其衍生物的电化学性质 (Villagrán等,2006)。
席夫碱配体的合成和性质
进行了涉及酚的席夫碱配体合成和表征,如4-(((4-乙基苯基)亚胺)甲基)酚。这些化合物在轻钢表面上表现出高腐蚀抑制潜力。该研究涉及各种光谱技术,并提供了关于这些分子吸附和抑制能力的见解,突出了它们在防腐保护中的潜力 (Elemike et al., 2017)。
酚吸附研究
利用活性炭纤维吸附水溶液中的各种酚。这项研究对了解酚及其衍生物的吸附机制和动力学具有重要意义。该研究为环境污染处理策略提供了有价值的信息 (Liu et al., 2010)。
安全和危害
4-(Trifluoromethylthio)phenol is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
未来方向
While the specific future directions for 4-(Trifluoromethylthio)phenol are not explicitly mentioned in the retrieved sources, it is noted that the trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . This suggests potential future research directions in the development of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPTWHVKSATQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396803 | |
| Record name | 4-(Trifluoromethylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)phenol | |
CAS RN |
461-84-7 | |
| Record name | 4-(Trifluoromethylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethylsulfanyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches for obtaining 4-(trifluoromethylthio)phenol?
A1: Two distinct synthetic routes to 4-(trifluoromethylthio)phenol are described in the provided literature:
- Direct electrophilic trifluoromethylthiolation of phenol: This method utilizes N-trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a Lewis acid catalyst like BF3·Et2O or triflic acid. This approach provides a direct route to the desired product with high para-selectivity. []
- Multi-step synthesis from 4-nitrothiophenol: This pathway involves a series of reactions including methylation, chlorination, fluorination, reduction, diazotization, hydrolysis, isocyanation, condensation, and cyclization. While this route is longer, it was employed in the synthesis of Toltrazuril, highlighting the versatility of 4-(trifluoromethylthio)phenol as a synthetic building block. []
Q2: What is the reactivity of 4-(trifluoromethylthio)phenol, and how can it be further functionalized?
A2: 4-(trifluoromethylthio)phenol exhibits reactivity typical of phenols and can undergo various transformations. The research demonstrates its reactivity with electrophiles:
- Halogenation: Reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield the corresponding bromo- and iodo- derivatives at the ortho position relative to the hydroxyl group. []
- Nitration: Treatment with nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (HNO3/H2SO4) results in the formation of nitro- substituted products. []
- Alkylation: Reaction with 4-bromobenzyl bromide leads to the formation of a benzyl substituted derivative, which can further participate in Suzuki-Miyaura coupling with phenylboronic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



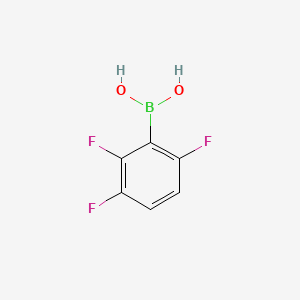


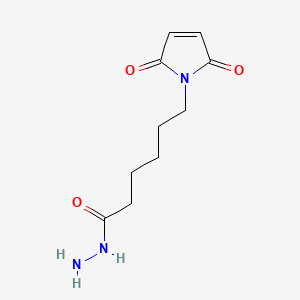

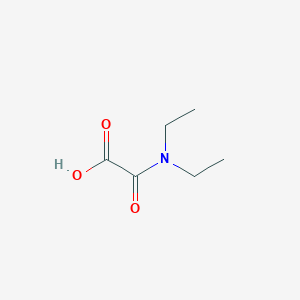
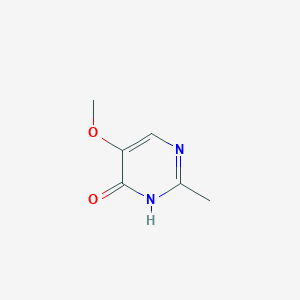

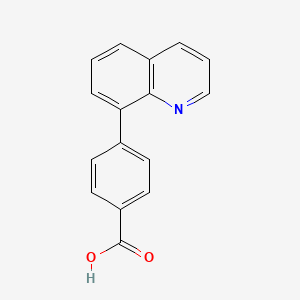
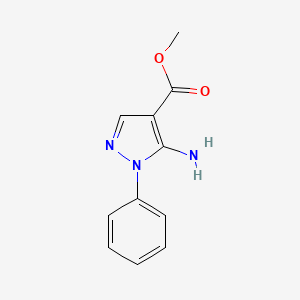
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
